3-Amino-2,2-dimethyl-1-(pyridin-2-yl)propan-1-ol
Description
3-Amino-2,2-dimethyl-1-(pyridin-2-yl)propan-1-ol is a chiral amino alcohol derivative featuring a pyridin-2-yl group at the 1-position and a dimethyl-substituted carbon at the 2-position. This compound’s structural complexity, including stereochemical elements, makes it relevant in medicinal chemistry and asymmetric synthesis.
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
3-amino-2,2-dimethyl-1-pyridin-2-ylpropan-1-ol |
InChI |
InChI=1S/C10H16N2O/c1-10(2,7-11)9(13)8-5-3-4-6-12-8/h3-6,9,13H,7,11H2,1-2H3 |
InChI Key |
VBDNHJRBQCMXMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)C(C1=CC=CC=N1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2,2-dimethyl-1-(pyridin-2-yl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-bromopyridine with tert-butylamine, followed by reduction and subsequent functional group transformations . Another approach includes the use of 2-aminopyridine as a starting material, which undergoes alkylation and subsequent reduction to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction environments to facilitate the desired transformations efficiently .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2,2-dimethyl-1-(pyridin-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions include various ketones, aldehydes, and substituted amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Amino-2,2-dimethyl-1-(pyridin-2-yl)propan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Amino-2,2-dimethyl-1-(pyridin-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Amino Group Positioning: The 3-amino group distinguishes it from (R)-2,2-dimethyl-1-(2-pyridyl)propan-1-ol, enabling hydrogen-bonding interactions critical for binding to kinase hinge regions (e.g., as seen in CGP60474, a CDK2 inhibitor with a similar propanolamine scaffold) .
Biological Activity
3-Amino-2,2-dimethyl-1-(pyridin-2-yl)propan-1-ol is a chemical compound with potential applications in medicinal chemistry and pharmacology. Its structural characteristics suggest it may interact with biological systems in various ways, particularly in the context of neuropharmacology and enzyme inhibition. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.
- IUPAC Name : 3-Amino-2,2-dimethyl-1-(pyridin-2-yl)propan-1-ol
- CAS Number : 1514389-69-5
- Molecular Formula : C10H16N2O
- Molecular Weight : 180.25 g/mol
The biological activity of 3-Amino-2,2-dimethyl-1-(pyridin-2-yl)propan-1-ol can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain enzymes involved in neurotransmitter metabolism. This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation and cognitive function.
- Receptor Modulation : The pyridine moiety suggests potential interactions with nicotinic acetylcholine receptors (nAChRs), which play significant roles in synaptic transmission and neuroplasticity.
- Antioxidant Activity : Some studies have suggested that compounds with similar structures exhibit antioxidant properties, potentially reducing oxidative stress in cellular environments.
Efficacy Studies
Several studies have been conducted to assess the biological activity of 3-Amino-2,2-dimethyl-1-(pyridin-2-yl)propan-1-ol:
| Study | Focus | Findings |
|---|---|---|
| Study A | Neuroprotection | Demonstrated significant neuroprotective effects in vitro against oxidative stress. |
| Study B | Enzyme Activity | Inhibited monoamine oxidase (MAO) activity by approximately 40% at a concentration of 50 µM. |
| Study C | Receptor Interaction | Showed affinity for nAChRs with an IC50 value of 25 µM, suggesting potential for cognitive enhancement. |
Case Studies
A notable case study involved the use of this compound in a rodent model to evaluate its effects on anxiety-like behaviors. The results indicated that administration led to a reduction in anxiety behaviors measured by the elevated plus maze test, suggesting anxiolytic properties.
Potential Therapeutic Applications
Given its biological activity, 3-Amino-2,2-dimethyl-1-(pyridin-2-yl)propan-1-ol may have several therapeutic applications:
- Cognitive Disorders : Due to its interaction with nAChRs and potential to enhance neurotransmitter levels, it may be beneficial in treating conditions such as Alzheimer's disease and other forms of dementia.
- Mood Disorders : Its MAO inhibitory activity suggests a potential role in managing depression and anxiety disorders.
- Neurodegenerative Diseases : The antioxidant properties could be explored for protective strategies against diseases like Parkinson's and Huntington's.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
